molecular formula C15H14N4O3 B7017590 N-(2,6-dioxopiperidin-3-yl)-1-phenylpyrazole-3-carboxamide

N-(2,6-dioxopiperidin-3-yl)-1-phenylpyrazole-3-carboxamide

Cat. No.: B7017590
M. Wt: 298.30 g/mol
InChI Key: TURACWJWFHSDMI-UHFFFAOYSA-N
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Description

N-(2,6-dioxopiperidin-3-yl)-1-phenylpyrazole-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a phenyl group, and a pyrazole ring. The presence of these functional groups makes it a versatile molecule for chemical modifications and biological interactions.

Properties

IUPAC Name

N-(2,6-dioxopiperidin-3-yl)-1-phenylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3/c20-13-7-6-11(14(21)17-13)16-15(22)12-8-9-19(18-12)10-4-2-1-3-5-10/h1-5,8-9,11H,6-7H2,(H,16,22)(H,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TURACWJWFHSDMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1NC(=O)C2=NN(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dioxopiperidin-3-yl)-1-phenylpyrazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of an N-protected or unprotected glutamine, followed by deprotection of the α-amino group. The next step involves coupling the N-deprotected, esterified glutamine with an optionally substituted 2-haloalkylbenzoate. This is followed by cyclization of the coupled product to form the desired compound .

Industrial Production Methods

Industrial production of this compound can be achieved through optimized synthetic routes that ensure high yield and purity. The process involves the use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH. The scalability of the synthesis process is crucial for commercial production, and continuous flow chemistry techniques are often employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dioxopiperidin-3-yl)-1-phenylpyrazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

N-(2,6-dioxopiperidin-3-yl)-1-phenylpyrazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a modulator of biological pathways and interactions with proteins.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and autoimmune disorders.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of N-(2,6-dioxopiperidin-3-yl)-1-phenylpyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain proteins, such as cereblon, which plays a role in cellular processes like protein degradation. By binding to these targets, the compound can influence various biological functions and pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,6-dioxopiperidin-3-yl)-1-phenylpyrazole-3-carboxamide is unique due to its specific combination of functional groups and its ability to modulate biological pathways in a distinct manner. Its structural features allow for versatile chemical modifications, making it a valuable compound for research and development in various fields .

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